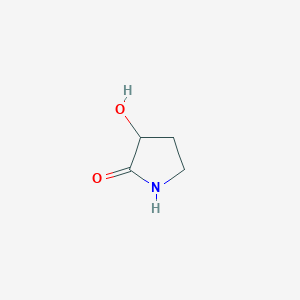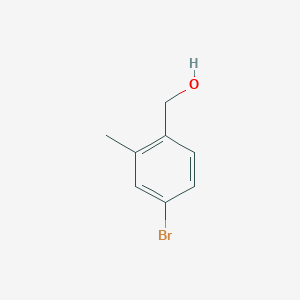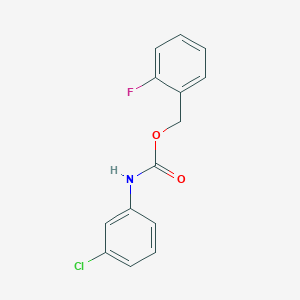
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate, also known as FCPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FCPC is a carbamate derivative and its synthesis method involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate.
Wirkmechanismus
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This results in increased inhibition of neuronal activity, leading to a reduction in anxiety and improved sleep quality. The exact mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is not fully understood, but it is thought to involve the binding of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate to a specific site on the receptor that enhances the activity of GABA.
Biochemische Und Physiologische Effekte
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in anxiety. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to improve sleep quality in animal models, suggesting that it may have potential applications as a sleep aid. In addition, (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield, making it readily available for use in research. (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has also been shown to be highly selective for the GABAA receptor, which reduces the potential for off-target effects. However, one limitation of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate is that it has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. One area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a sleep aid, as it has been shown to improve sleep quality in animal models. Another area of interest is the potential use of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate as a treatment for anxiety and other psychiatric disorders, as it has been found to reduce anxiety in animal models. Further research is also needed to fully understand the mechanism of action of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate and its potential applications in other areas of neuroscience research.
Synthesemethoden
The synthesis of (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate involves the reaction of 2-fluorobenzyl alcohol with 3-chlorophenyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through an intermediate, which is then treated with an acid to yield (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate. The yield of this reaction is typically high, and the purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. This makes (2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate a useful tool for studying the role of GABAA receptors in various physiological processes such as anxiety, sleep, and memory.
Eigenschaften
CAS-Nummer |
198879-49-1 |
|---|---|
Produktname |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
Molekularformel |
C14H11ClFNO2 |
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
(2-fluorophenyl)methyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C14H11ClFNO2/c15-11-5-3-6-12(8-11)17-14(18)19-9-10-4-1-2-7-13(10)16/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
FHXZNEZSMGCZGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)NC2=CC(=CC=C2)Cl)F |
Synonyme |
Carbamic acid, (3-chlorophenyl)-, (2-fluorophenyl)methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



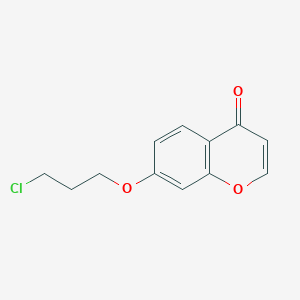

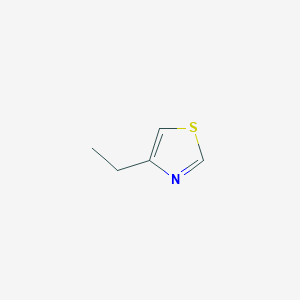

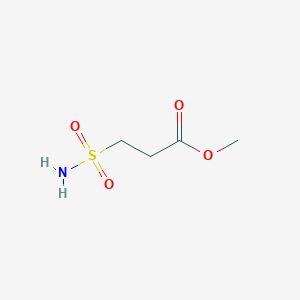
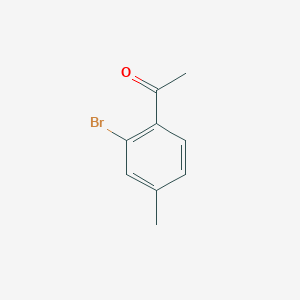


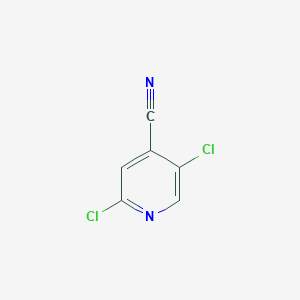
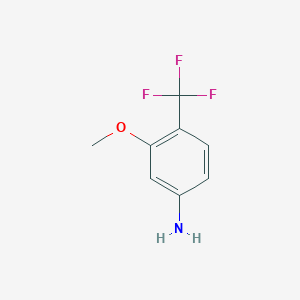
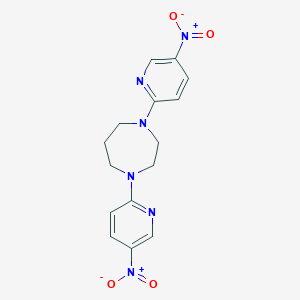
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
